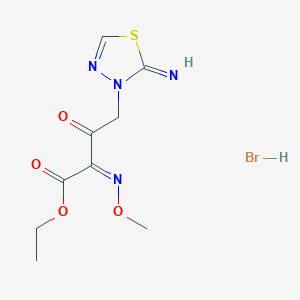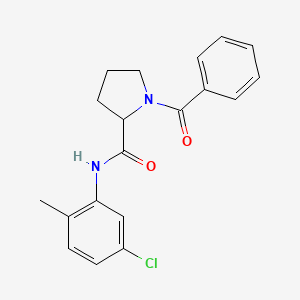![molecular formula C16H19N5O2 B6009497 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009497.png)
7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as MPP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes and signaling pathways. 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one also inhibits the activity of phosphodiesterase type 5 (PDE5), an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP). This leads to an increase in the levels of cGMP, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its potent biological activity. It has been shown to exhibit a wide range of effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is its relatively complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions that could be pursued in the study of 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One possible direction is the development of novel derivatives of 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with improved biological activity and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in other fields such as cardiovascular disease and metabolic disorders. Finally, further studies are needed to elucidate the precise mechanism of action of 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the condensation of 6-chloro-2-aminopyrazine with 4-morpholinopropylamine followed by cyclization with 2-cyanopyridine-3-carboxylic acid. The reaction is carried out in the presence of a suitable base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Propriétés
IUPAC Name |
11-(3-morpholin-4-ylpropyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-16-13-12-17-15-2-4-18-21(15)14(13)3-7-20(16)6-1-5-19-8-10-23-11-9-19/h2-4,7,12H,1,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEZTZDKACEHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

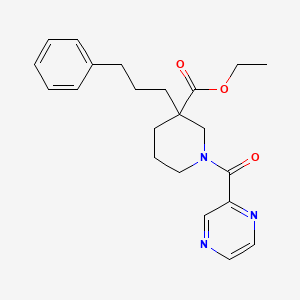
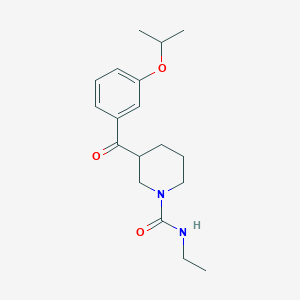
![1-(4-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6009446.png)
![2-(4-phenyl-3-pyridin-4-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6009453.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)
![N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)
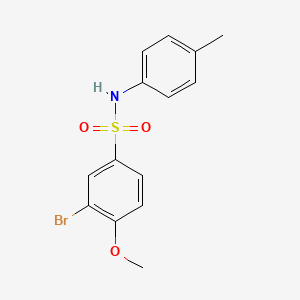
![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)
